BenchChemオンラインストアへようこそ!

A66

Kinase selectivity profiling Off-target minimization Chemical probe validation

Sourcing A66 for p110α-specific pathway dissection? This S-enantiomer delivers 32 nM potency on wild-type p110α, 30-43 nM on oncogenic E545K/H1047R mutants, and >100-fold selectivity over p110β/γ/δ. Unlike pan-PI3K or cross-reactive alternatives (PIK-75, Alpelisib), A66 eliminates confounding p110β/δ-driven metabolic artifacts. Validated for xenograft TGI (up to 77.2% in HCT-116) and p85 mutant focus formation assays. Select A66 when unambiguous isoform attribution is non-negotiable.

Molecular Formula C17H23N5O2S2
Molecular Weight 393.5 g/mol
CAS No. 1166227-08-2
Cat. No. B605055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA66
CAS1166227-08-2
SynonymsA66;  A-66;  A 66.
Molecular FormulaC17H23N5O2S2
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CSC(=N3)C(C)(C)C
InChIInChI=1S/C17H23N5O2S2/c1-9-12(10-8-25-14(20-10)17(2,3)4)26-15(19-9)21-16(24)22-7-5-6-11(22)13(18)23/h8,11H,5-7H2,1-4H3,(H2,18,23)(H,19,21,24)/t11-/m0/s1
InChIKeyHBPXWEPKNBHKAX-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A66 (CAS 1166227-08-2) Procurement Guide: A p110α-Selective PI3K Inhibitor with Defined Isoform Selectivity Profile


A66 is a small-molecule inhibitor of the class IA phosphoinositide 3-kinase (PI3K) catalytic subunit p110α. Its active S-enantiomer demonstrates an in vitro IC50 of 32 nM against wild-type p110α in cell-free assays, with >100-fold selectivity over other class I PI3K isoforms (p110β, p110δ, p110γ; IC50 >1 μM) [1]. A66 also potently inhibits the two most common oncogenic PIK3CA mutants, p110α E545K (IC50 30 nM) and p110α H1047R (IC50 43 nM) . The compound is primarily utilized as a research tool for isoform-specific dissection of PI3K signaling pathways in cancer and metabolic disease models.

Why Generic PI3K Inhibitor Substitution Fails: The Specificity Gap Between Pan-Inhibitors and p110α-Targeted A66


Broad-spectrum or pan-class I PI3K inhibitors (e.g., GDC-0941, BEZ-235) concurrently suppress p110α, p110β, p110δ, and/or p110γ, which confounds isoform-specific mechanistic interpretation and introduces metabolic side effects due to p110β/δ inhibition in insulin-responsive tissues [1]. In contrast, A66 achieves >100-fold selectivity for p110α over other class I isoforms, with IC50 values >3,000 nM for p110β/γ/δ and no inhibitory activity against mTOR, DNA-PK, or >300 protein kinases when screened at 10 μM . This selectivity profile is quantitatively distinct from even other p110α-preferring inhibitors (e.g., PIK-75, Alpelisib), which exhibit narrower selectivity margins or cross-reactivity with additional targets . Substituting A66 with a less selective PI3K inhibitor would therefore introduce p110β/δ-driven confounding variables that invalidate isoform-specific conclusions.

A66 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Closest p110α-Targeted Analogs


Kinome-Wide Selectivity: A66 vs. PIK-75 — Superior Discrimination Across >400 Kinases

When screened at 10 μM against a panel of 110 protein kinases and an expanded panel of 318 kinases, A66 demonstrated a higher degree of specificity compared with PIK-75, with no inhibitory activity detected against any of the >400 kinases evaluated . In contrast, PIK-75 exhibits off-target inhibition of DNA-PK (IC50 2 nM), representing a >1,000-fold difference in kinome-wide selectivity between the two compounds [1].

Kinase selectivity profiling Off-target minimization Chemical probe validation

Oncogenic Mutant Potency: A66 Maintains Low Nanomolar Activity Against E545K and H1047R PIK3CA Mutants

A66 potently inhibits both wild-type p110α (IC50 32 nM) and the two most prevalent oncogenic PIK3CA mutants, E545K (IC50 30 nM) and H1047R (IC50 43 nM), with minimal loss of potency relative to wild-type enzyme . This mutant-equipotent profile distinguishes A66 from other p110α inhibitors such as Alpelisib (BYL-719), which, while more potent against wild-type p110α (IC50 5 nM), demonstrates a larger potency differential between wild-type and mutant forms in cellular contexts [1].

Oncogenic kinase mutants PIK3CA mutation Precision oncology research

In Vivo Tumor Growth Inhibition: A66 (QD) Achieves Greater TGI than Pan-PI3K Inhibitor BEZ-235 in SK-OV-3 Xenografts

In SK-OV-3 ovarian cancer xenograft models, A66 dosed at 100 mg/kg once daily (QD) for 21 days induced an average tumor growth inhibition (TGI) of 45.9%, which exceeded the TGI achieved by the well-established pan-PI3K/mTOR inhibitor BEZ-235 under comparable conditions . This demonstrates that selective p110α inhibition alone can produce antitumor efficacy comparable to or greater than broader PI3K pathway suppression.

Xenograft tumor model Tumor growth inhibition (TGI) PI3K-targeted therapy

Pharmacokinetic Equivalence: A66 Achieves AUC0-inf Comparable to BEZ-235 Despite 6.5-Fold Shorter Half-Life

Following intraperitoneal administration of 10 mg/kg in CD-1 mice, A66 exhibits a short plasma half-life of 0.42 h; however, a large Cmax of 8,247 nM achieved 30 min post-dose yields an AUC0-inf of 6,809 nM·h—comparable to BEZ-235 (7,333 nM·h) despite BEZ-235's 6.5-fold longer half-life of 2.73 h . Additionally, A66 demonstrates favorable tumor tissue penetration: plasma and intratumoral concentrations at 1 h post-dose are 21.1±1.2 μM and 22.7±2.1 μM, respectively .

Pharmacokinetics AUC Tissue distribution Cmax

Functional Inhibition of p85 Regulatory Subunit Mutants: 75-80% Reduction in Oncogenic Focus Formation

A66 treatment at 0.7 μM induces a 75-80% reduction in focus formation driven by highly transforming p85α iSH2 mutants (KS459delN, DKRMNS560del, K379E) and reduces Akt phosphorylation at T308 across all p85 mutants tested [1]. This functional inhibition of p85-driven oncogenic transformation is a unique attribute of A66 not consistently demonstrated for other p110α inhibitors in the same assay system.

p85α iSH2 mutants Focus formation assay PI3K regulatory subunit

Context-Dependent Efficacy: Differential TGI Across Xenograft Models Identifies p110α-Dependent Tumor Subsets

A66 exhibits striking context-dependent antitumor efficacy in xenograft models: it produces a robust 77.2% TGI in HCT-116 colorectal cancer xenografts (QD dosing), yet induces no significant tumor volume reduction in U87MG glioblastoma xenografts under identical treatment conditions . This differential response correlates with cellular dependence on p110α signaling and PIK3CA mutation status, providing a built-in negative control for studies requiring isoform-specific pathway validation.

Tumor heterogeneity Biomarker stratification PIK3CA dependency

Optimal Research Applications for A66: Validated Experimental Scenarios Based on Quantitative Evidence


Isoform-Specific Dissection of PI3K Signaling in PIK3CA-Mutant Cell Lines

Use A66 in cell lines harboring PIK3CA H1047R or E545K mutations (e.g., HCT-116, SK-OV-3, T47D) to isolate p110α-specific contributions to Akt/PKB signaling. A66's 30-43 nM potency against oncogenic mutants and >100-fold selectivity over p110β/δ ensures that observed effects are attributable to p110α inhibition rather than off-target isoform suppression . This application is validated by the observation that A66 alone blocks insulin-stimulated Akt/PKB phosphorylation in H1047R-mutant cells but not in p110α-independent lines [1].

Chemical Probe for p85α Regulatory Subunit-Driven Oncogenic Signaling Studies

Employ A66 at 0.7 μM in focus formation or soft agar assays using cells expressing p85α iSH2 mutants (KS459delN, DKRMNS560del, K379E) to achieve 75-80% suppression of transformation . A66 is one of the few p110α inhibitors functionally validated for inhibiting p85 mutant-driven phenotypes, making it the reagent of choice for studying the interplay between PI3K regulatory and catalytic subunit mutations [2].

In Vivo Xenograft Studies Requiring p110α-Selective Target Engagement Validation

For xenograft efficacy studies in immunodeficient mice, utilize A66 at 100 mg/kg QD for 21 days (or 75 mg/kg BID for 16 days) to achieve 45.9% TGI in SK-OV-3 models . The well-characterized PK profile (Cmax 8,247 nM, AUC0-inf 6,809 nM·h, tumor concentration 22.7 μM at 1 h) enables precise timing of pharmacodynamic endpoint collection [1]. Use HCT-116 xenografts (77.2% TGI) as a positive control and U87MG xenografts as a negative control to establish p110α-dependence [2].

Comparative Studies Requiring Clean Kinase Selectivity Profiles

When experimental design demands minimal off-target kinase inhibition, select A66 over PIK-75 or Alpelisib. A66 shows no inhibitory activity against DNA-PK, mTOR, or any of >400 kinases screened at 10 μM , whereas PIK-75 potently inhibits DNA-PK (IC50 2 nM) and Alpelisib exhibits broader PI3K isoform cross-reactivity (p110β IC50 250 nM) [1]. This clean kinome profile is essential for chemical biology studies requiring unambiguous assignment of phenotypic effects to p110α inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for A66

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.